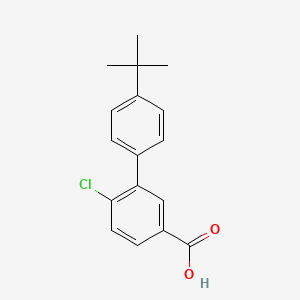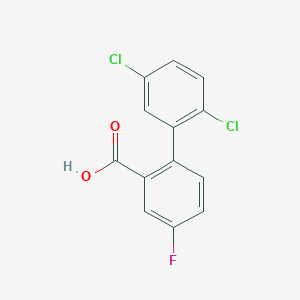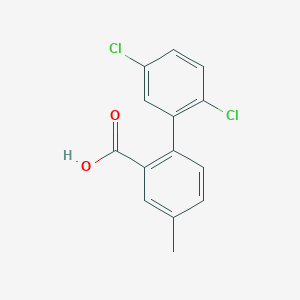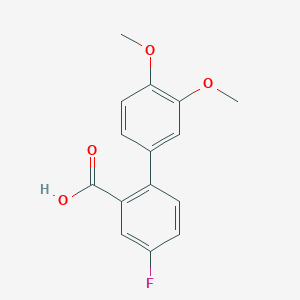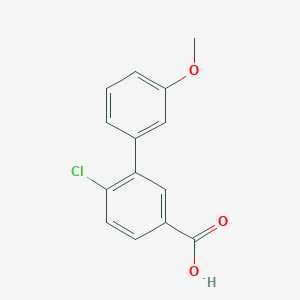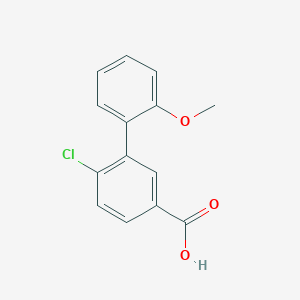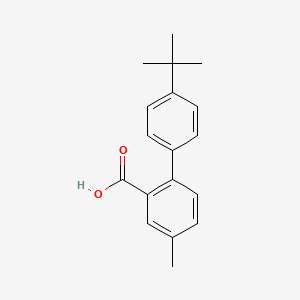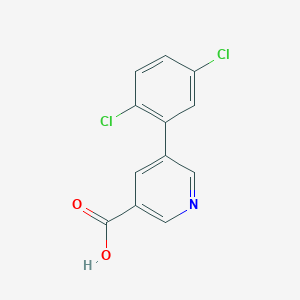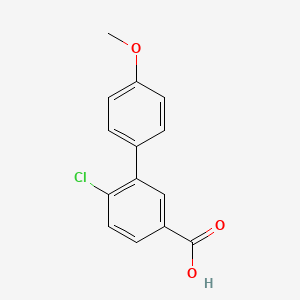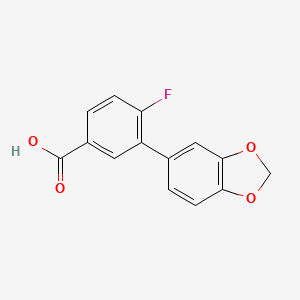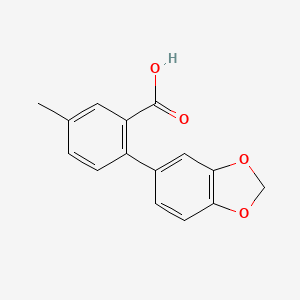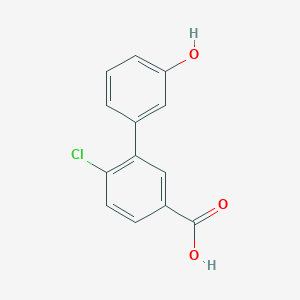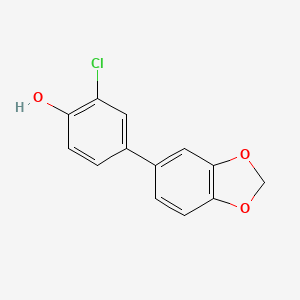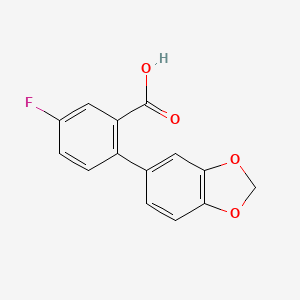
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (also known as 5-F-2-MDPB) is a fluorinated derivative of the phenylbenzoic acid family. It has a wide range of applications in synthetic organic chemistry, ranging from the preparation of novel organic compounds to the synthesis of new pharmaceuticals. This compound has recently attracted attention due to its ability to act as a potential therapeutic agent in medical research.
Applications De Recherche Scientifique
5-F-2-MDPB has been studied for its potential applications in medical research. It has been shown to possess anti-inflammatory and anti-cancer properties in cell culture studies, and has been used as a potential therapeutic agent for the treatment of a variety of diseases, including diabetes, obesity, and Alzheimer's disease. Additionally, 5-F-2-MDPB has been studied for its potential applications in drug delivery systems, as it can be used to improve the solubility and stability of therapeutic agents.
Mécanisme D'action
The exact mechanism of action of 5-F-2-MDPB is not yet fully understood. However, it is believed that the compound binds to the cell membrane and alters its structure, allowing for the passage of ions and other molecules. Additionally, 5-F-2-MDPB has been shown to interact with proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
5-F-2-MDPB has been shown to have a variety of biochemical and physiological effects in cell culture studies, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, the compound has been shown to reduce the expression of pro-inflammatory cytokines and to increase the expression of anti-inflammatory cytokines. Furthermore, 5-F-2-MDPB has been shown to modulate the activity of various enzymes and proteins involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-F-2-MDPB in laboratory experiments has several advantages, including its low toxicity and the ability to easily modify its structure for different applications. Additionally, the compound is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to its use in laboratory experiments, such as the fact that it is not water-soluble and is not easily absorbed by cells.
Orientations Futures
The potential applications of 5-F-2-MDPB are vast, and there are many potential future directions for research. These include further studies into its anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as its potential use as a delivery system for therapeutic agents. Additionally, research into the mechanisms of action of the compound could lead to the development of novel drugs and treatments. Finally, further studies into the biochemical and physiological effects of the compound could lead to a better understanding of its role in signal transduction pathways.
Méthodes De Synthèse
5-F-2-MDPB can be synthesized through a variety of methods, including the use of a Grignard reaction or a Friedel-Crafts alkylation. In the Grignard reaction, 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is formed through the reaction of a phenylmagnesium bromide with a 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid. In the Friedel-Crafts alkylation, 5-F-2-MDPB is formed through the reaction of a 3-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid with a Grignard reagent.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVFPCHPJZQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

